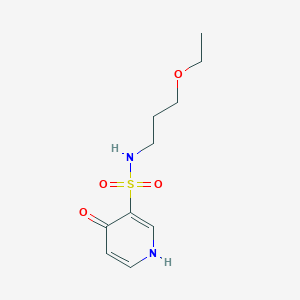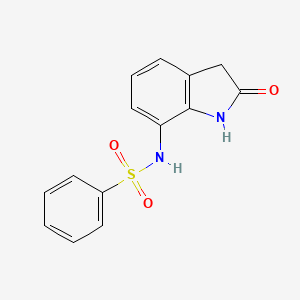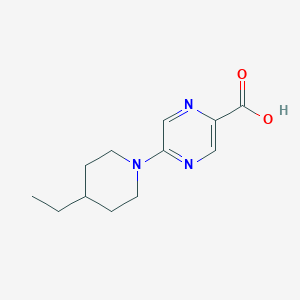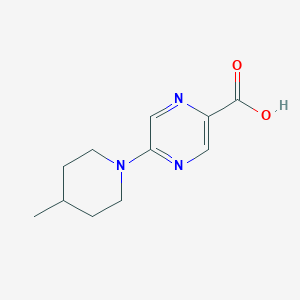
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide, also known as EPPTS, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPTS has been extensively studied for its various biological activities, including anti-inflammatory, antitumor, and antibacterial effects. In
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit topoisomerase II activity. Furthermore, this compound has been found to have antibacterial activity against various bacterial strains, including MRSA.
Advantages and Limitations for Lab Experiments
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective candidate for further research. Additionally, this compound has been extensively studied for its various biological activities, which may provide insight into its potential therapeutic applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may limit its potential applications. Furthermore, this compound has not been extensively studied in vivo, which may limit its translational potential.
Future Directions
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has several potential future directions for research. One possible direction is to further explore its anti-inflammatory effects and potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis. Another possible direction is to investigate its potential as an antibacterial agent, particularly against drug-resistant bacterial strains. Additionally, further studies are needed to elucidate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications.
Synthesis Methods
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide can be synthesized by the reaction of 3-ethoxypropylamine with 4-pyridinecarboxaldehyde, followed by the addition of sulfonamide and subsequent purification steps. The synthesis of this compound is relatively simple and cost-effective, making it a promising candidate for further research.
Scientific Research Applications
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to possess antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-(3-ethoxypropyl)-4-oxo-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-2-16-7-3-5-12-17(14,15)10-8-11-6-4-9(10)13/h4,6,8,12H,2-3,5,7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZJCURJDWSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)



![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)


![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)